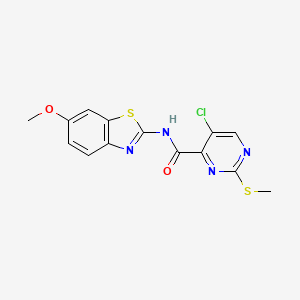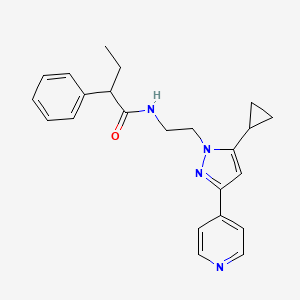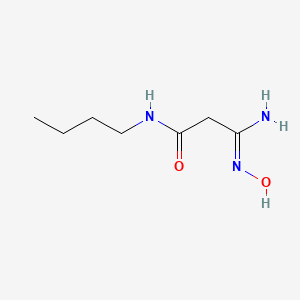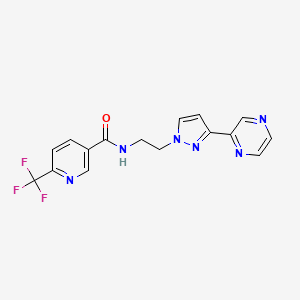
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a scalable N-trifluoromethylative cyclization strategy has been reported to construct N-CF3 tetrazoles/imidazoles/1,2,3-triazoles. N-CF3 nitrilium derivatives are obtained via the N-trifluoromethylation of nitriles and well used as NCF3-containing synthons in 1,3-dipolar cyclizations .Wissenschaftliche Forschungsanwendungen
Structural and Energetic Analysis
Research on the structural and energetic analysis of molecular assemblies involving nicotinamide derivatives reveals insights into recognition patterns and crystal lattice energetic features. These studies are crucial for understanding the interactions at the molecular level, which can inform the design of new compounds with specific properties (Jarzembska et al., 2017).
Biological Applications
Several studies have explored the biological applications of nicotinamide derivatives, including their role in the NAD+ salvage pathway, which is critical for cell viability and has implications for treating several pathogenic organisms. The absence of nicotinamidase, an enzyme involved in this pathway, in humans makes it a potential drug target (Zapata-Pérez et al., 2016).
Antimicrobial and Antifungal Activities
Compounds derived from nicotinamide have been tested for their antimicrobial and antifungal activities, showing potential as therapeutic agents against various bacterial and fungal pathogens. These studies highlight the importance of structural modifications to enhance biological activity (Hassan, 2013).
Synthesis and Characterization
The synthesis and characterization of new derivatives have been a focus of research, aiming to understand the properties and potential applications of these compounds. These studies are foundational for developing new drugs and materials with specific functionalities (Küçükgüzel et al., 2013).
Mechanistic Insights
Investigations into the mechanisms of action of these compounds, including their interactions with biological targets, are critical for designing more effective and targeted therapies. Understanding the biochemical pathways affected by these compounds can lead to the development of novel therapeutic strategies (Seiner et al., 2010).
Eigenschaften
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)14-2-1-11(9-23-14)15(26)22-6-8-25-7-3-12(24-25)13-10-20-4-5-21-13/h1-5,7,9-10H,6,8H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNOUAAFKDZMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
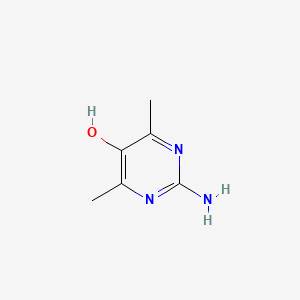
![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
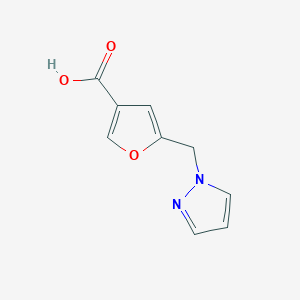
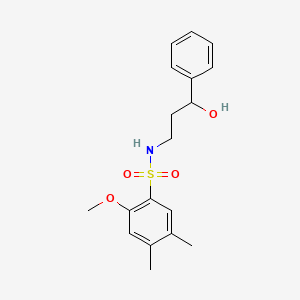
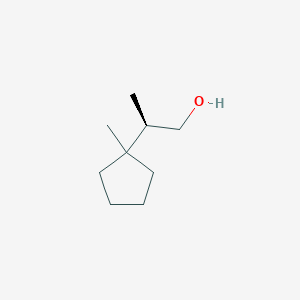
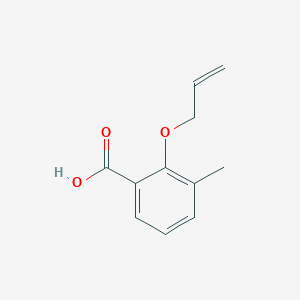
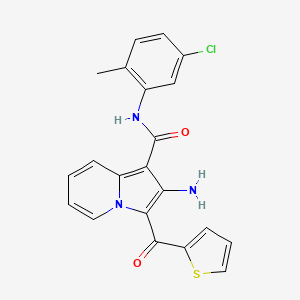
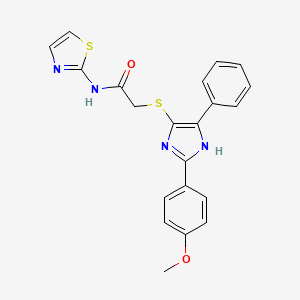
![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
